Fluorescent sphingomyelin

Fluorescence quantum yield Membrane probe brightness Quantitative live-cell imaging

Fluorescent sphingomyelin (SM) analogs are indispensable tools for studying sphingolipid metabolism, intracellular trafficking, and membrane domain organization in living cells. These probes consist of a natural sphingomyelin backbone conjugated to a fluorophore—most commonly boron dipyrromethene difluoride (BODIPY FL), nitrobenzoxadiazole (NBD), pyrene, or diphenylhexatriene (DPH)—attached either to the N‑acyl chain or, in more recent designs, to the choline headgroup via a hydrophilic linker.

Molecular Formula C35H61N6O9P
Molecular Weight 740.9 g/mol
Cat. No. B13797569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent sphingomyelin
Molecular FormulaC35H61N6O9P
Molecular Weight740.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
InChIInChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m1/s1
InChIKeyYDBDYTGWMRUUSN-HHQLTTOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescent Sphingomyelin for Sphingolipid Research: Procurement-Relevant Baseline Overview


Fluorescent sphingomyelin (SM) analogs are indispensable tools for studying sphingolipid metabolism, intracellular trafficking, and membrane domain organization in living cells [1]. These probes consist of a natural sphingomyelin backbone conjugated to a fluorophore—most commonly boron dipyrromethene difluoride (BODIPY FL), nitrobenzoxadiazole (NBD), pyrene, or diphenylhexatriene (DPH)—attached either to the N‑acyl chain or, in more recent designs, to the choline headgroup via a hydrophilic linker [2]. The choice of fluorophore and attachment site profoundly dictates the probe’s photophysical brightness, environmental sensitivity, metabolic stability, and—critically—its fidelity in reporting the behavior of native, unlabeled sphingomyelin in both artificial and biological membranes [2][3].

Why NBD-, Pyrene-, or DPH‑Sphingomyelin Cannot Simply Substitute for BODIPY FL–Sphingomyelin


In‑class fluorescent sphingomyelin analogs are not interchangeable because the fluorophore identity and attachment site dictate photophysical output, membrane‑partitioning fidelity, and metabolic stability. NBD‑SM exhibits a 2.8‑fold lower fluorescence quantum yield (0.32 vs. 0.90 for BODIPY FL) and is substantially more prone to photobleaching, limiting its utility in time‑lapse and quantitative imaging [1]. Short‑chain C6‑NBD‑SM is rapidly degraded at the plasma membrane by neutral sphingomyelinase, confounding metabolic tracing experiments [2]. Pyrene‑ and DPH‑labeled analogs require UV excitation and are essentially nonfluorescent in aqueous environments, severely restricting live‑cell compatibility [1]. Acyl‑chain‑labeled probes—including both BODIPY‑SM and NBD‑SM—preferentially partition into liquid‑disordered (non‑raft) rather than liquid‑ordered (raft) domains, whereas headgroup‑labeled SM analogs engineered with a hydrophilic linker retain native‑like raft partitioning [3][4]. Procurement without accounting for these quantitative performance gaps risks experimental artifacts, misinterpretation of sphingolipid biology, and wasted resources.

Fluorescent Sphingomyelin: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


BODIPY FL–Sphingomyelin Delivers 2.8‑Fold Higher Fluorescence Quantum Yield Than NBD–Sphingomyelin

BODIPY FL–conjugated sphingomyelin exhibits a fluorescence quantum yield (Φ) of 0.90 in membrane-intercalated environments, compared with 0.32 for NBD–sphingomyelin—a 2.8‑fold difference that directly translates to brighter labeling at equivalent probe concentrations [1]. The BODIPY FL fluorophore also provides a higher molar extinction coefficient (ε ≈ 92,000 M⁻¹cm⁻¹) and a narrower emission bandwidth than NBD, yielding superior signal‑to‑noise ratios in fluorescence microscopy and flow cytometry [1][2]. In contrast, pyrene‑SM (Φ = 0.60) and DPH‑SM (Φ = 0.80) require UV excitation and are essentially nonfluorescent in aqueous media, severely limiting their utility for live‑cell experiments [1].

Fluorescence quantum yield Membrane probe brightness Quantitative live-cell imaging

Concentration-Dependent Spectral Shift from Green (515 nm) to Red (620 nm) Enables Endosome Subpopulation Discrimination—A Property Absent in NBD–Sphingomyelin

C5‑DMB‑SM (BODIPY FL C5‑sphingomyelin) undergoes a unique, concentration‑dependent shift in its fluorescence emission maximum from approximately 515 nm (green) to approximately 620 nm (red‑orange) when the local membrane concentration increases, allowing ratiometric discrimination of endosome subpopulations within the same living cell [1]. Quantitative fluorescence microscopy demonstrated that the apparent concentration of C5‑DMB‑SM in red‑orange endosomes was several‑fold higher than its initial concentration at the plasma membrane, confirming selective sorting into a subset of early endosomes [1]. This spectral property is inherent to the BODIPY FL excimer formation and is not exhibited by NBD‑sphingomyelin, which shows only self‑quenching at high concentrations without a distinct red‑shifted emission band [2].

Ratiometric imaging Endocytosis tracking Concentration-dependent emission

Headgroup‑Labeled Fluorescent Sphingomyelin Mimics Native SM Raft Partitioning, Whereas Acyl‑Chain‑Labeled BODIPY‑SM and NBD‑SM Mislocalize to Non‑Raft Domains

Correlated atomic force microscopy/fluorescence imaging of supported planar bilayers revealed that both BODIPY‑SM and NBD‑SM—in which the fluorophore replaces one fatty acyl chain—preferentially partition into liquid‑disordered (Ld, non‑raft) domains rather than the liquid‑ordered (Lo, raft) domains where native SM is enriched [1]. In contrast, novel headgroup‑labeled fluorescent SM analogs developed by Kinoshita et al., in which a hydrophilic fluorophore (ATTO 488 or similar) is conjugated to the choline headgroup via a nonaethylene glycol linker while preserving the positive charge, exhibit partitioning behaviors statistically indistinguishable from native SM in Lo/Ld phase‑separated giant unilamellar vesicles and in detergent‑resistant membrane preparations [2]. Single‑molecule tracking in live‑cell plasma membranes further confirmed that these headgroup‑labeled analogs undergo transient colocalization‑codiffusion with GPI‑anchored CD59 for ~10–50 ms, a hallmark of authentic raft association that acyl‑chain‑labeled probes fail to reproduce [2].

Lipid raft partitioning Liquid-ordered domain Fluorescent probe fidelity

BODIPY FL–Sphingomyelin Is More Photostable and Less Environmentally Quenched Than NBD–, Pyrene–, or DPH–Sphingomyelin

BODIPY FL–sphingomyelin is reported to be substantially more photostable than NBD–sphingomyelin, enabling extended time‑lapse imaging without significant signal decay [1]. Additionally, BODIPY FL fluorescence is relatively insensitive to solvent polarity and pH changes, remaining strongly fluorescent in both aqueous and lipid environments, whereas NBD, pyrene, and DPH are essentially nonfluorescent in water [2]. This environmental insensitivity means that BODIPY FL–SM does not exhibit artifactual fluorescence changes upon probe internalization from the aqueous extracellular medium into the hydrophobic membrane interior, a known confounding factor with NBD‑based probes where fluorescence intensity is strongly modulated by the local dielectric environment [2]. The lower polarity of the BODIPY fluorophore also promotes more efficient anchoring within the lipid bilayer compared with the more polar NBD group, which can loop back toward the lipid‑water interface [1][3].

Photostability Environmental sensitivity Time-lapse imaging

C6‑NBD–Sphingomyelin Is Extensively Degraded at the Plasma Membrane by Neutral Sphingomyelinase, Confounding Metabolic Tracing; BODIPY–SM Domains Are Selectively Ablated by Exogenous Sphingomyelinase Treatment

Short‑chain C6‑NBD–sphingomyelin undergoes extensive hydrolysis at the plasma membrane by endogenous neutral sphingomyelinase (N‑SMase), with degradation levels varying by cell type and differentiation state; in undifferentiated HT29 cells, N‑SMase activity was at least threefold higher than in differentiated counterparts [1]. This rapid degradation means that NBD fluorescence measured after C6‑NBD‑SM incubation reflects a mixture of intact SM and its NBD‑ceramide degradation product, complicating quantitative metabolic tracing. In contrast, BODIPY–sphingomyelin domains in the plasma membrane of living CHO cells are selectively and completely ablated by brief exposure to exogenous bacterial sphingomyelinase, and domain formation is also prevented by overnight pharmacological inhibition of endogenous sphingomyelin biosynthesis, confirming that the BODIPY‑SM analog clusters with and reports on its endogenous counterpart rather than undergoing rapid, constitutive degradation [2].

Metabolic stability Sphingomyelinase susceptibility Plasma membrane degradation

Optimal Procurement Scenarios for Fluorescent Sphingomyelin Based on Differentiated Quantitative Evidence


Live-Cell Ratiometric Imaging of Early Endosome Biogenesis Without a Second Fluorophore

C5‑DMB‑SM (BODIPY FL C5‑sphingomyelin) uniquely enables single‑fluorophore, two‑color ratiometric discrimination of endosome subpopulations via its concentration‑dependent emission shift from 515 nm (green, monomer) to 620 nm (red‑orange, excimer) [1]. At internalization times as short as 7 seconds, peripheral red‑orange endosomes (high C5‑DMB‑SM concentration, indicating selective sorting) can be distinguished from more uniformly distributed green endosomes, with the apparent lipid concentration in red‑orange endosomes being several‑fold higher than the initial plasma membrane concentration [1]. This built‑in ratiometric property—absent in NBD‑, pyrene‑, and DPH‑sphingomyelin—is effective across a 1–25 μM probe concentration range [1].

Lipid Raft and Membrane Domain Research Requiring Native‑Like Sphingomyelin Partitioning

For any experiment where the spatial distribution of fluorescent sphingomyelin must faithfully report that of endogenous SM—including lipid raft studies, Lo/Ld phase separation analysis, and GPI‑anchored protein co‑diffusion assays—headgroup‑labeled fluorescent SM analogs (e.g., ATTO‑PEG₉‑SM) are the only procurement choice with validated native‑like partitioning [2]. Acyl‑chain‑labeled BODIPY‑SM and NBD‑SM both mislocalize to Ld (non‑raft) domains in supported planar bilayers and giant unilamellar vesicles, systematically misrepresenting SM localization [1]. Headgroup‑labeled analogs demonstrate cholesterol‑ and sphingosine‑backbone‑dependent interactions and undergo transient (~10–50 ms) colocalization‑codiffusion with GPI‑anchored CD59 in live‑cell plasma membranes, confirming raft‑associated behavior indistinguishable from native SM [2].

High‑Sensitivity Sphingolipid Trafficking and Metabolism Studies with Prolonged Time‑Lapse Imaging

BODIPY FL–sphingomyelin’s 2.8‑fold higher quantum yield (Φ = 0.90 vs. 0.32 for NBD–SM), superior photostability, and insensitivity to aqueous quenching make it the probe of choice for extended live‑cell imaging of sphingolipid internalization, trafficking to the Golgi complex, and metabolic conversion [1][3]. Unlike C6‑NBD‑SM, which is rapidly degraded at the plasma membrane by endogenous neutral sphingomyelinase with cell‑type‑dependent kinetics, BODIPY‑SM domain integrity can be experimentally controlled—domains are selectively ablated by exogenous bacterial sphingomyelinase and prevented by fumonisin B1 inhibition of endogenous SM biosynthesis [4][5]. At 4 °C, BODIPY‑SM accumulates exclusively at the plasma membrane with 55–67% residing in the outer leaflet, providing a well‑defined starting pool for pulse‑chase trafficking experiments [6].

FRET‑Based Visualization of Sphingomyelin‑Condensed Domains in Artificial and Biological Membranes

Inter‑lipid Förster resonance energy transfer (FRET) imaging between donor‑acceptor pairs of fluorescent sphingomyelin analogs can selectively emphasize SM‑condensed domains even when the inter‑domain SM distribution difference is inadequate for conventional monochromatic imaging [7]. Kinoshita et al. demonstrated that FRET intensity was significantly higher in Lo domains than in Ld domains of giant unilamellar vesicles, enabling clear domain contrast even in poorly phase‑separated systems, and extended this technique to visualize highly condensed SM clusters in living cell membranes [7]. This application requires fluorescent SM analogs with well‑characterized spectral overlap for FRET pair selection—a consideration that favors BODIPY‑based probes for their narrow emission bandwidths and high quantum yields [3].

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